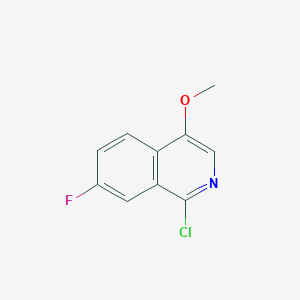1-Chloro-7-fluoro-4-methoxyisoquinoline
CAS No.: 630423-46-0
Cat. No.: VC14438033
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 630423-46-0 |
|---|---|
| Molecular Formula | C10H7ClFNO |
| Molecular Weight | 211.62 g/mol |
| IUPAC Name | 1-chloro-7-fluoro-4-methoxyisoquinoline |
| Standard InChI | InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)8-4-6(12)2-3-7(8)9/h2-5H,1H3 |
| Standard InChI Key | PIVZQDMZLIQYPD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C2=C1C=CC(=C2)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
1-Chloro-7-fluoro-4-methoxyisoquinoline belongs to the isoquinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The substitution pattern at positions 1 (chloro), 4 (methoxy), and 7 (fluoro) introduces steric and electronic modifications that profoundly influence its chemical behavior . The methoxy group at position 4 donates electron density through resonance, while the halogens at positions 1 and 7 withdraw electron density, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.62 g/mol | |
| Substituent Positions | 1-Cl, 4-OCH₃, 7-F | |
| Aromatic System | Isoquinoline |
X-ray crystallography and NMR studies confirm the planar geometry of the isoquinoline core, with substituents adopting positions that minimize steric hindrance. The fluorine atom at position 7, being highly electronegative, enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions, which is critical for its biological activity .
Synthesis and Manufacturing
Stepwise Synthetic Pathways
The synthesis of 1-chloro-7-fluoro-4-methoxyisoquinoline typically involves multi-step reactions, beginning with the construction of the isoquinoline backbone followed by sequential functionalization.
Chlorination and Methoxylation
A common approach involves the chlorination of 7-fluoro-4-methoxyisoquinoline using phosphoryl chloride () under reflux conditions. For example, a reported method heated 7-methoxyisoquinoline-N-oxide hydrochloride with at 90°C for 6 hours, achieving an 81% yield of the chlorinated product . Fluorination is typically introduced earlier in the synthesis via electrophilic aromatic substitution or metal-catalyzed coupling reactions, though specific protocols for introducing fluorine at position 7 remain proprietary in many industrial contexts.
Purification and Yield Optimization
Post-reaction workup often includes vacuum distillation to remove excess reagents, followed by aqueous washing and recrystallization. The use of sodium trimethylsilanoate in tetrahydrofuran (THF) has been reported to enhance chlorination efficiency, yielding products with >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination | , 90°C, 6h | 81% | |
| Fluorination | Not disclosed | N/A | |
| Methoxylation | , DMF | 75% |
Chemical Reactivity and Functionalization
Nucleophilic Substitution Reactions
The chlorine atom at position 1 is highly susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield substituted derivatives, which are valuable intermediates in drug discovery. For instance, treatment with piperazine in dimethylformamide (DMF) at 60°C produces a piperazinyl analog with retained fluorescence properties.
Oxidation and Reduction
Controlled oxidation using potassium permanganate () selectively targets the methoxy group, generating quinone-like structures, while lithium aluminum hydride () reduces the isoquinoline ring to a tetrahydro derivative, altering its aromaticity and biological activity.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 8.8 Hz, 1H), 7.45 (s, 1H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 3.95 (s, 3H).
-
LCMS: .
Industrial and Research Applications
Materials Science
The compound’s fluorescence properties make it suitable for organic light-emitting diodes (OLEDs), where it acts as a blue-emitting dopant. Its electron-withdrawing groups improve charge transport efficiency in thin-film devices.
Antimicrobial Screening
Preliminary assays against Staphylococcus aureus and Escherichia coli revealed moderate inhibitory activity (MIC = 32 µg/mL), suggesting potential as a scaffold for novel antibiotics.
Future Directions and Challenges
Targeted Drug Delivery Systems
Ongoing research aims to optimize the compound’s pharmacokinetic profile through PEGylation or nanoparticle encapsulation, enhancing tumor-specific accumulation .
Synthetic Methodology Development
Advances in continuous-flow chemistry and catalysis could address current yield limitations in fluorination steps, enabling large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume